molecular formula C20H16N2O5 B5126587 8-allyl-N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 6015-33-4

8-allyl-N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B5126587
CAS RN: 6015-33-4
M. Wt: 364.4 g/mol
InChI Key: XHSBZQPAROHIMK-UHFFFAOYSA-N
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Description

8-allyl-N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide, also known as ANCCA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research. ANCCA belongs to the class of chromene derivatives, which are known for their diverse biological activities.

Mechanism of Action

8-allyl-N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide exerts its anticancer activity by inhibiting the activation of the NF-κB signaling pathway, which is involved in the regulation of various cellular processes, including inflammation, cell survival, and proliferation. 8-allyl-N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide inhibits the phosphorylation of IκBα, which prevents its degradation and subsequent activation of NF-κB. This leads to the downregulation of various NF-κB target genes involved in cancer progression, such as cyclin D1, Bcl-2, and MMP-9.
Biochemical and Physiological Effects
8-allyl-N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to induce cell cycle arrest at the G2/M phase and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells by downregulating the expression of MMP-9 and other proteins involved in cancer metastasis. 8-allyl-N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has been found to sensitize cancer cells to chemotherapy and radiotherapy by increasing their susceptibility to DNA damage.

Advantages and Limitations for Lab Experiments

8-allyl-N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments, such as its high potency and selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, 8-allyl-N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has some limitations, such as its poor solubility in water, which may affect its bioavailability and pharmacokinetics. Moreover, 8-allyl-N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has not been extensively studied in vivo, and its toxicity and side effects are not well understood.

Future Directions

For 8-allyl-N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide research include exploring its efficacy in animal models of cancer, optimizing its pharmacokinetics and bioavailability, and investigating its toxicity and side effects. 8-allyl-N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has the potential to be developed into a novel anticancer agent with improved efficacy and reduced toxicity.

Synthesis Methods

8-allyl-N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide can be synthesized using a multistep process involving the condensation of 2-hydroxyacetophenone with 2-methyl-4-nitroaniline, followed by the alkylation of the resulting intermediate with allyl bromide. The final product is obtained by reacting the intermediate with ethyl oxalyl chloride and subsequent cyclization. The purity of 8-allyl-N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide can be improved by recrystallization using a suitable solvent.

Scientific Research Applications

8-allyl-N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to exhibit anticancer activity in various cancer cell lines, including breast, lung, and colon cancer. It has been reported to induce cell cycle arrest and apoptosis in cancer cells by targeting the NF-κB signaling pathway. 8-allyl-N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has also been found to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis. Moreover, 8-allyl-N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to sensitize cancer cells to chemotherapy and radiotherapy, which may enhance their effectiveness.

properties

IUPAC Name

N-(2-methyl-4-nitrophenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5/c1-3-5-13-6-4-7-14-11-16(20(24)27-18(13)14)19(23)21-17-9-8-15(22(25)26)10-12(17)2/h3-4,6-11H,1,5H2,2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSBZQPAROHIMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70387092
Record name N-(2-Methyl-4-nitrophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-1-benzopyran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-4-nitrophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide

CAS RN

6015-33-4
Record name N-(2-Methyl-4-nitrophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-1-benzopyran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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